N9–C10 Reversed Bridge Geometry Alters DHFR Binding Conformation and Species Selectivity
X‑ray crystallographic analysis of the N9–C10 reversed‑bridge quinazoline antifolate (compound 1 in PDB 1LY3) revealed that the reversed‑bridge geometry distorts the bridge from coplanarity with the quinazoline ring system, twisting the C10 methylene toward a gauche conformation and repositioning the substituent ring deeper into the hydrophobic pocket formed by Ile65, Pro66, and Phe69 of Pneumocystis carinii DHFR (pcDHFR) [1]. This conformational change directly underlies the observation that N9–C10 reversed‑bridge antifolates are approximately 10‑fold more selective for pcDHFR than their normal C9–N10 bridge parent trimetrexate [1]. In contrast, the normal‑bridge isomer 5,8‑dideazaaminopterin (CB 3702) adopts the classical trans‑conformation at the bridge and does not exhibit this selectivity shift [2].
| Evidence Dimension | pcDHFR selectivity ratio (fold‑selectivity vs. rat liver DHFR) |
|---|---|
| Target Compound Data | N9–C10 reversed‑bridge quinazoline (1): ~10‑fold selectivity for pcDHFR over rat liver DHFR [1] |
| Comparator Or Baseline | Normal C9–N10 bridge trimetrexate: 1‑fold (no selectivity); N9–C10 pyrido[2,3‑d]pyrimidines: ~3‑fold higher selectivity than quinazoline (1) [1] |
| Quantified Difference | Reversed‑bridge quinazoline shows ~10× enhancement in pcDHFR selectivity vs. the normal‑bridge parent; pyrido[2,3‑d]pyrimidine reversed‑bridge analogs are an additional ~3× more selective than the quinazoline reversed‑bridge analog [1] |
| Conditions | Ternary complex with NADP⁺; pcDHFR; 1.90 Å resolution X‑ray crystallography; selectivity calculated as Ki(rat liver DHFR)/Ki(pcDHFR) [1] |
Why This Matters
Procurement of the reversed‑bridge isomer is essential for experiments targeting pathogen‑selective DHFR inhibition; the normal‑bridge isomer will not reproduce the 10‑fold selectivity window observed in crystallography‑guided binding studies.
- [1] Cody V, Galitsky N, Luft JR, Pangborn W, Queener SF, Gangjee A. Analysis of quinazoline and pyrido[2,3-d]pyrimidine N9-C10 reversed-bridge antifolates in complex with NADP+ and Pneumocystis carinii dihydrofolate reductase. Acta Crystallogr D Biol Crystallogr. 2002;58(Pt 9):1393-1399. View Source
- [2] Hynes JB, Harmon SJ, Floyd GG, Farrington M, Hart LD, Gale GR, Washtien WL, Susten SS, Freisheim JH. Chemistry and antitumor evaluation of selected classical 2,4-diaminoquinazoline analogues of folic acid. J Med Chem. 1985;28(2):209-215. View Source
